

# Stability of colistin methanesulfonate solution at different temperatures and pH

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Colistin methanesulfonate

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## Technical Support Center: Colistin Methanesulfonate (CMS) Solution Stability

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of **colistin methanesulfonate** (CMS) solutions. Find answers to frequently asked questions and troubleshooting advice for your experiments.

### Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the stability of a CMS solution?

A1: The stability of a **colistin methanesulfonate** (CMS) solution is primarily influenced by temperature, pH, and concentration.<sup>[1][2]</sup> CMS, a prodrug, hydrolyzes in aqueous solutions to form the active, but more toxic, colistin.<sup>[2][3][4][5]</sup> This conversion is accelerated at higher temperatures and physiological pH.<sup>[1][6]</sup>

Q2: How does temperature affect the stability of CMS solutions?

A2: CMS is significantly more stable at lower temperatures. Hydrolysis to colistin is faster at room temperature (25°C) and body temperature (37°C) compared to refrigerated conditions (4°C).<sup>[1][2][3][4][5]</sup> For long-term storage, temperatures of -20°C or -80°C are recommended to minimize degradation.<sup>[1][7]</sup> For instance, in a study, CMS in a 4 mg/mL infusion solution

showed less than 0.3% conversion to colistin after 48 hours at 4°C, whereas at 25°C, the conversion was less than 4%.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Q3: What is the effect of pH on CMS solution stability?

A3: The rate of CMS hydrolysis to colistin is pH-dependent. The conversion is accelerated under acidic conditions and is also significant at physiological pH (7.4).[\[1\]](#)[\[8\]](#) Colistin itself is more stable in water (pH between 5.63 and 5.98) than in phosphate buffer at pH 7.4.[\[9\]](#)

Q4: Does the concentration of the CMS solution impact its stability?

A4: Yes, higher concentrations of CMS in a solution generally exhibit greater stability.[\[1\]](#)[\[3\]](#)[\[10\]](#) This is thought to be due to the formation of micelles or colloidal aggregates at concentrations above a critical point, which protects CMS molecules from hydrolysis.[\[1\]](#) For example, a 200 mg/mL reconstituted CMS solution was stable for at least 7 days at both 4°C and 25°C with minimal colistin formation.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Q5: How stable is CMS in different types of media, such as water, buffer, and plasma?

A5: CMS is readily soluble in water.[\[1\]](#) The active form, colistin, is also stable in water but degrades more rapidly in phosphate buffer and human plasma at 37°C.[\[1\]](#)[\[6\]](#)[\[9\]](#)[\[11\]](#) In water, phosphate buffer, and plasma, there is a rapid formation of colistin from CMS within 24 to 48 hours at 37°C.[\[9\]](#)[\[11\]](#)

## Troubleshooting Guide

Issue: Inconsistent Minimum Inhibitory Concentration (MIC) results in antimicrobial susceptibility testing.

- Possible Cause: This is often due to the instability of CMS and its variable conversion to active colistin during the incubation period (typically 16-20 hours).[\[12\]](#) The rate of hydrolysis is influenced by the specific components of the testing medium, time, temperature, and pH.  
[\[12\]](#)
- Troubleshooting Steps:

- **Standardize Inoculum:** Use a consistent inoculum density to ensure uniform growth kinetics.
- **Consistent CMS Source:** Use CMS from the same manufacturer and lot number for comparative experiments, as stability can vary.[\[12\]](#)
- **Precise Incubation Conditions:** Use a calibrated incubator to maintain a constant temperature, as minor fluctuations can alter hydrolysis rates.[\[12\]](#)
- **Fresh Solutions:** Always prepare fresh working solutions of CMS for each experiment. Do not use previously prepared and stored solutions.[\[12\]](#)

Issue: Observing rapid degradation of CMS in your experimental setup.

- **Possible Cause:** The experimental conditions, particularly temperature and pH, may be promoting the rapid hydrolysis of CMS to colistin.
- **Troubleshooting Steps:**
  - **Temperature Control:** If possible, conduct short-term experiments at lower temperatures (e.g., on ice) to minimize hydrolysis. For longer experiments, consider the stability data at the intended temperature.
  - **pH Management:** Be aware of the pH of your solution. If the experimental design allows, a slightly more acidic pH may slow down degradation compared to physiological pH.
  - **High Concentration Stock:** Prepare a high-concentration stock solution of CMS in sterile water and dilute it to the final working concentration immediately before use.

## Data Summary

Table 1: Stability of **Colistin Methanesulfonate** (CMS) Solutions at Different Temperatures and Concentrations.

CMS Concentration	Storage Medium	Temperature	Duration	Percent Colistin Formed	Reference
200 mg/mL	Water for Injection	4°C	7 days	< 0.1%	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
200 mg/mL	Water for Injection	25°C	7 days	< 0.1%	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
77.5 mg/mL	Inhalation Solution	4°C	12 months	< 0.1%	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
77.5 mg/mL	Inhalation Solution	25°C	12 months	< 0.1%	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
4 mg/mL	5% Glucose or 0.9% Saline	4°C	48 hours	0.3%	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
4 mg/mL	5% Glucose or 0.9% Saline	25°C	48 hours	< 4%	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
2 mg/L	Human Plasma	-20°C	2 months	~20% (from ~0.4 mg/L colistin)	<a href="#">[7]</a>
2 mg/L	Human Plasma	-80°C	4 months	No quantifiable colistin	<a href="#">[7]</a>
30 mg/L	Human Plasma	-80°C	4 months	No quantifiable colistin	<a href="#">[7]</a>

Table 2: Stability of Colistin in Various Media at 37°C.

Medium	Duration	Percent Remaining (Colistin A)	Percent Remaining (Colistin B)	Reference
Water	120 hours	~100%	~100%	<a href="#">[9]</a>
Isotonic Phosphate Buffer (pH 7.4)	120 hours	~70%	~85%	<a href="#">[9]</a>
Human Plasma	120 hours	~60%	~75%	<a href="#">[9]</a>

## Experimental Protocols

### Protocol 1: Preparation of CMS Stock Solution

This protocol describes the preparation of a concentrated CMS stock solution to minimize degradation during storage.

- Materials:
  - **Colistin methanesulfonate** sodium salt powder
  - Sterile, nuclease-free water
- Procedure:
  - Accurately weigh the desired amount of CMS powder.
  - Reconstitute the powder in a minimal volume of sterile water to achieve a high concentration (e.g., 200 mg/mL).[\[1\]](#)
  - Ensure complete dissolution by gentle vortexing. Avoid vigorous shaking.
  - Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
  - Aliquot the stock solution into sterile, single-use tubes to prevent repeated freeze-thaw cycles.

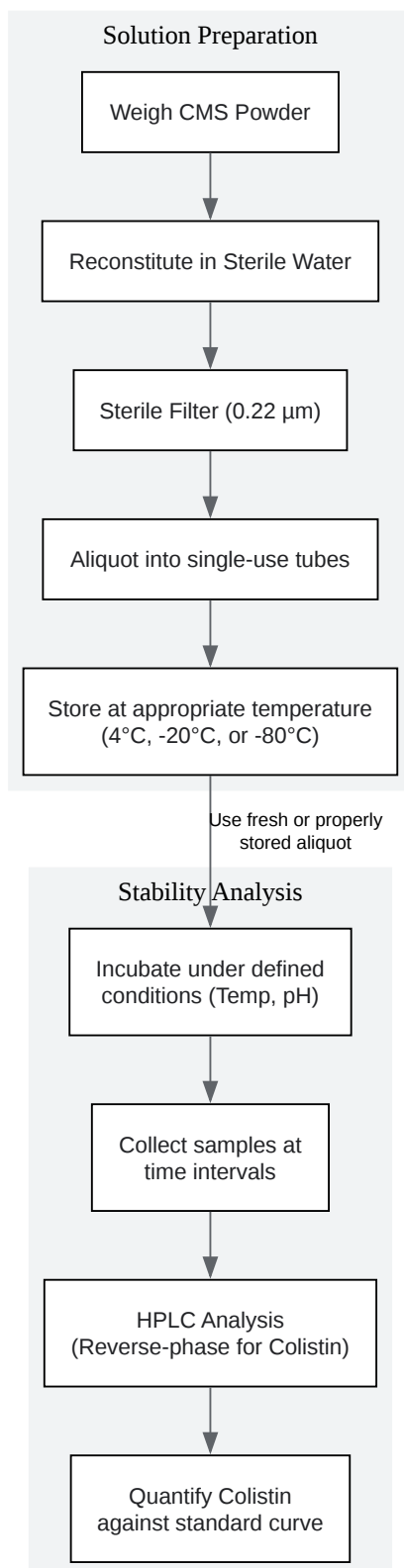
- Store aliquots at -20°C or -80°C for long-term storage. For short-term storage (up to 7 days), 4°C can be used for high-concentration solutions.[\[2\]](#)[\[3\]](#)[\[4\]](#)

## Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis of Colistin Formation

This protocol outlines a general method for quantifying the amount of colistin formed from the hydrolysis of CMS.

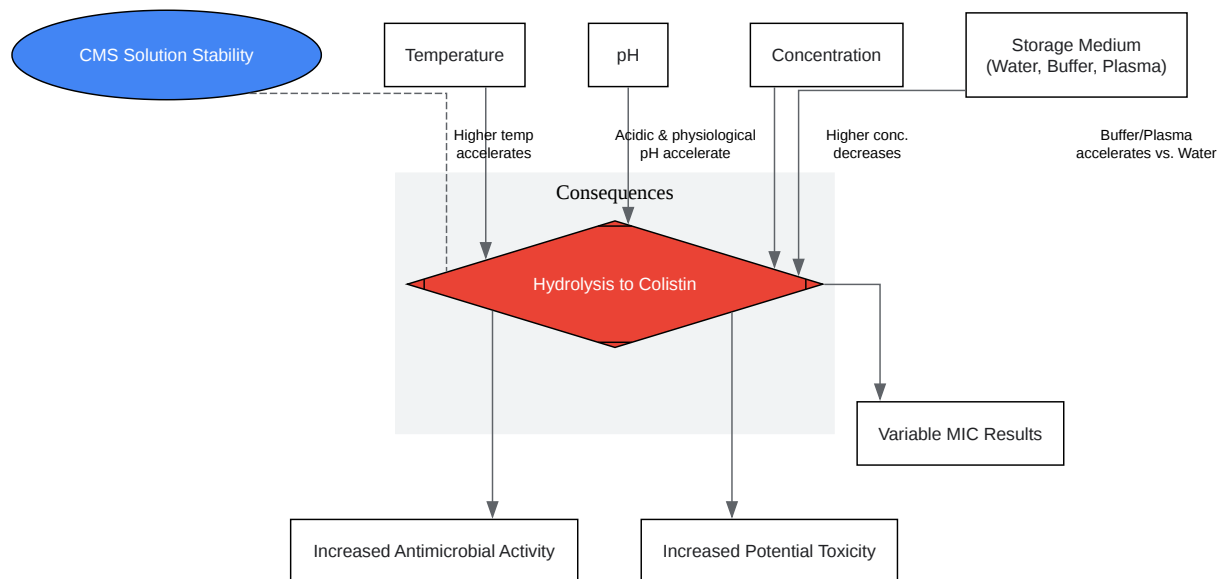
- Sample Preparation:
  - At specified time points, collect samples from the CMS solution.
  - If the samples contain plasma, perform a protein precipitation step (e.g., with acetonitrile or perchloric acid) and centrifuge to obtain a clear supernatant.
  - For broth samples, centrifuge to remove bacterial cells and filter the supernatant.[\[12\]](#)
- Chromatographic Separation:
  - For Colistin: Use a reversed-phase C18 column. The mobile phase typically consists of a gradient of acetonitrile and water, both containing an ion-pairing agent like trifluoroacetic acid.[\[12\]](#)
  - For CMS: A strong-anion-exchange (SAX) column is often employed.[\[9\]](#)[\[11\]](#)[\[12\]](#)
- Detection:
  - Colistin can be detected by UV absorbance (e.g., at 210 nm).[\[6\]](#)
  - For enhanced sensitivity and specificity, fluorescence detection after post-column derivatization with o-phthalaldehyde or mass spectrometry (LC-MS/MS) can be used.[\[12\]](#)
- Quantification:
  - Prepare a standard curve using known concentrations of colistin sulfate.
  - Determine the concentration of colistin in the experimental samples by comparing their peak areas to the standard curve.[\[12\]](#)

## Visualizations



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Caption: Workflow for CMS Solution Preparation and Stability Assessment.



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Caption: Factors Influencing CMS Hydrolysis and its Consequences.

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- To cite this document: BenchChem. [Stability of colistin methanesulfonate solution at different temperatures and pH]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10859585#stability-of-colistin-methanesulfonate-solution-at-different-temperatures-and-ph]

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